

Structural Elucidation & Purity Benchmarking: 4-Iodo-2-methylphenol

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Compound of Interest

Compound Name: 4-Iodo-2-methylphenol

CAS No.: 60577-30-2

Cat. No.: B1580675

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Product Class: Halogenated Phenolic Intermediates Primary Application: Suzuki-Miyaura Cross-Coupling, Bioactive Scaffold Synthesis CAS: 60577-30-2[1]

Executive Summary: The Analytical Challenge

In drug discovery and agrochemical synthesis, **4-iodo-2-methylphenol** is a high-value scaffold. However, its synthesis—typically via the iodination of o-cresol—is governed by electrophilic aromatic substitution rules that frequently generate the unwanted ortho-isomer (6-iodo-2-methylphenol).

Standard HPLC often struggles to resolve these positional isomers due to similar polarity. ¹H NMR is the definitive tool for validation, relying on specific spin-spin coupling patterns (splitting) rather than chemical shift alone. This guide outlines the specific spectral fingerprints required to certify batch purity.

Theoretical Framework: The Target Spectrum

The **4-iodo-2-methylphenol** molecule possesses a 1,2,4-trisubstituted benzene ring. This substitution pattern creates a distinct "AMX" or "ABC" spin system, resulting in three non-equivalent aromatic protons with diagnostic coupling constants.

Predicted Spectral Assignment (CDCl₃, 400 MHz)

Note: Chemical shifts (

) are approximate and solvent-dependent; Coupling constants (

) are the validation standard.

Proton	Position	Multiplicity	Coupling (Hz)	Approx. Shift (ppm)	Structural Logic
Me	C2-CH ₃	Singlet (s)	-	2.15 – 2.25	Benzylic methyl; slightly deshielded by aromatic ring.
OH	C1-OH	Broad Singlet	-	4.5 – 6.0	Highly variable (conc./solvent dependent).
H-6	Ortho to OH	Doublet (d)	-	6.50 – 6.70	Shielded by electron-donating OH group.
H-5	Ortho to I	dd	-	7.35 – 7.45	Deshielded by Iodine (heavy atom); splits by H-6 and H-3.
H-3	Ortho to I	Doublet (d)	-	7.45 – 7.55	Deshielded by Iodine; shows only fine meta-coupling.

Comparative Analysis: Target vs. Critical Impurity

The most common failure mode in synthesizing this compound is the presence of 6-iodo-2-methylphenol. You must distinguish the 1,2,4-substitution (Target) from the 1,2,3-substitution (Impurity).

The "Splitting" Discriminator

The coupling pattern of the aromatic protons is the "fingerprint" that cannot be faked.

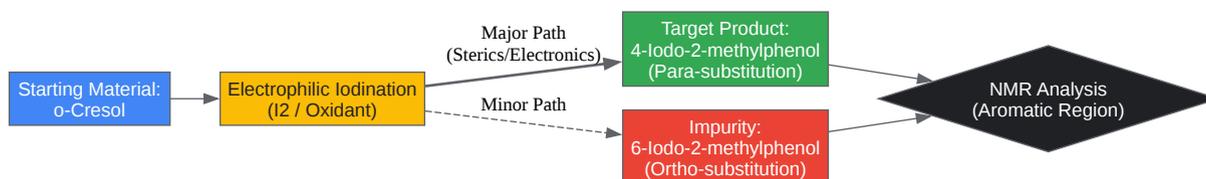
- Target (4-Iodo): Shows two doublets and one doublet of doublets.
- Impurity (6-Iodo): Shows two doublets and one triplet (or apparent triplet).

Comparative Data Table

Feature	Target: 4-Iodo-2-methylphenol	Impurity: 6-Iodo-2-methylphenol
Symmetry	Asymmetric (1,2,[2]4)	Asymmetric (1,2,3)
Diagnostic Signal	H-5 (dd): Distinctive 3-line pattern (large + small split).	H-4 (t): Apparent triplet (Hz) due to two ortho neighbors.
H-3 Signal	Doublet (Hz): Meta-coupling only.	Doublet (Hz): Ortho-coupling to H-4.
Chemical Shift	Protons ortho to Iodine are separated (H3/H5).	Protons ortho to Iodine are adjacent (H5).

Visualizing the Impurity Pathway

The following diagram illustrates the origin of the impurity and the decision logic for analysis.



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Figure 1: Reaction pathway showing the origin of the critical regioisomeric impurity.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent dramatically affects the visibility of the phenolic proton (-OH) and the resolution of the aromatic multiplets.

Parameter	Chloroform-d (CDCl ₃)	DMSO-d ₆
OH Visibility	Poor. Often broad, exchanged, or invisible. Shifts vary (4.5–6.0 ppm).[3]	Excellent. Sharp singlet or doublet. Shifts downfield (9.0–10.0 ppm).
H-Bonding	Intermolecular H-bonding is concentration-dependent, causing shift drift.	DMSO acts as a strong H-bond acceptor, "locking" the OH proton.
Use Case	Routine purity checks; easy sample recovery.	Full structural characterization; detecting labile protons.

Recommendation: For initial purity screening, CDCl₃ is sufficient. For publication-quality characterization or if the OH integral is critical for stoichiometry, use DMSO-d₆.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this step-by-step protocol.

Step 1: Sample Preparation

- Mass: Weigh 5–10 mg of the solid product.
- Solvent: Dissolve in 0.6 mL of CDCl_3 (containing 0.03% TMS as internal standard).
- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KI residues from synthesis).

Step 2: Acquisition Parameters (400 MHz equivalent)

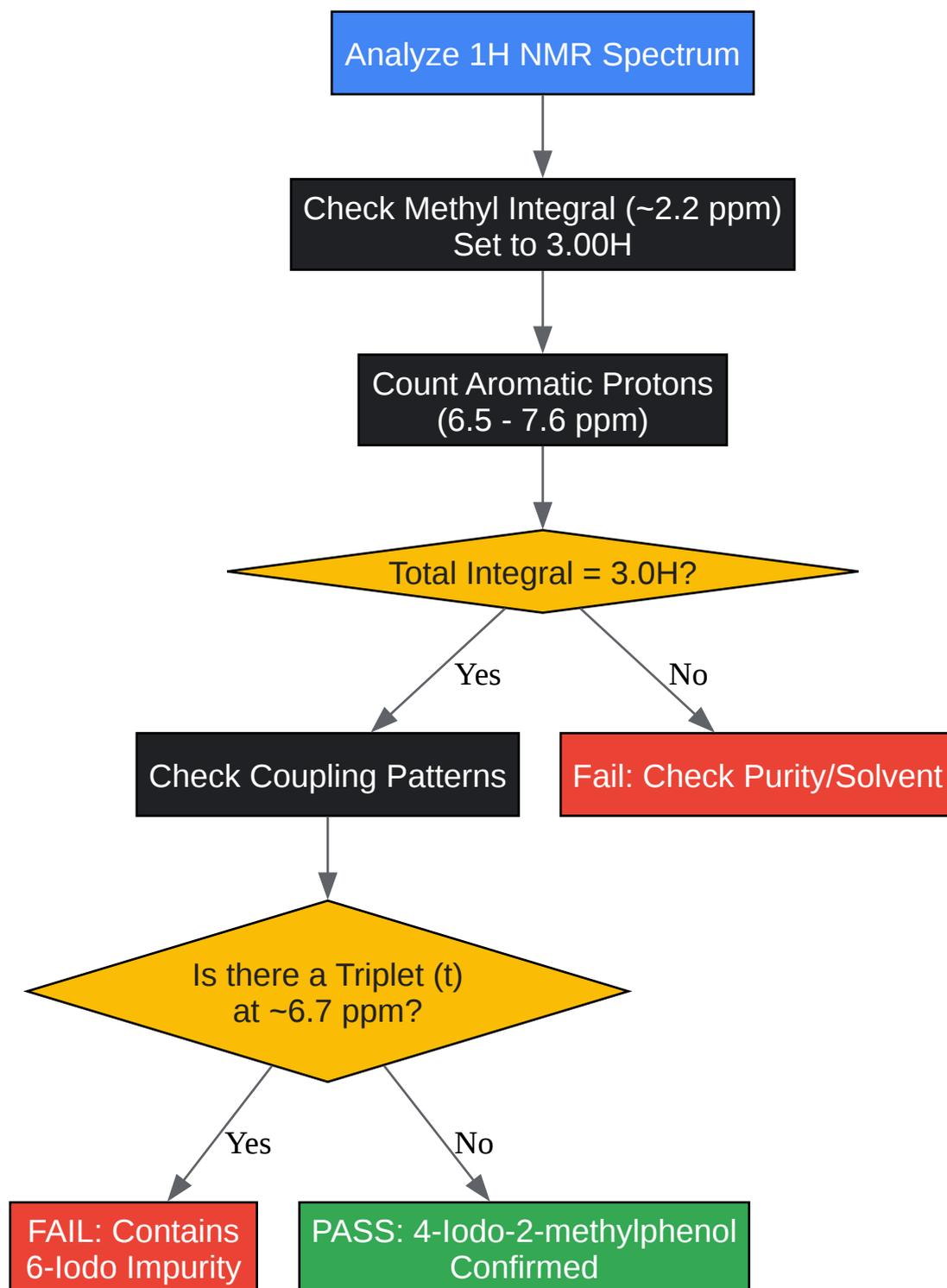
- Pulse Sequence: Standard 1H (zg30).
- Scans (NS): 16 (sufficient for >95% purity).
- Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the OH peak is required).
- Spectral Width: -2 to 14 ppm.

Step 3: Data Processing & Validation (The "3-Pillar Check")

After Fourier Transform and Phasing, perform these three specific checks:

- Integration Check: Set the Methyl singlet (2.2 ppm) to 3.00.
 - Pass Criteria: The aromatic region must integrate to 3.0 total protons (1:1:1 ratio).
- Coupling Check (H-5): Zoom into the signal at 7.4 ppm.
 - Pass Criteria: You must see a Doublet of Doublets (dd). If it looks like a triplet or a messy multiplet, the sample may contain the 6-iodo isomer.
- Solvent Residual Check: Confirm CHCl_3 peak at 7.26 ppm. Large water peaks (

1.56 ppm in CDCl₃) indicate wet solvent, which broadens the OH signal.



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Figure 2: Analytical decision tree for batch release.

References

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Sources

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